
2-(Ethoxymethoxy)ethyl (2,4-dichlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethoxymethoxy)ethyl (2,4-dichlorophenoxy)acetate is an organic compound with the molecular formula C₁₃H₁₆Cl₂O₅. It is a derivative of 2,4-dichlorophenoxyacetic acid, a well-known herbicide. This compound is primarily used in agricultural applications for weed control due to its selective herbicidal properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethoxy)ethyl (2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 2-(ethoxymethoxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethoxymethoxy)ethyl (2,4-dichlorophenoxy)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2,4-dichlorophenoxyacetic acid and 2-(ethoxymethoxy)ethanol.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Substitution: The chlorine atoms in the phenoxy ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and 2-(ethoxymethoxy)ethanol.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Substitution: Substituted phenoxyacetic acid derivatives.
Aplicaciones Científicas De Investigación
2-(Ethoxymethoxy)ethyl (2,4-dichlorophenoxy)acetate has several scientific research applications, including:
Agriculture: Used as a selective herbicide to control broadleaf weeds in crops such as wheat, corn, and rice.
Chemistry: Studied for its reactivity and potential as a precursor for synthesizing other chemical compounds.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the formulation of herbicidal products and other agrochemicals.
Mecanismo De Acción
The herbicidal activity of 2-(Ethoxymethoxy)ethyl (2,4-dichlorophenoxy)acetate is primarily due to its ability to mimic the natural plant hormone auxin. When absorbed by plants, it induces uncontrolled growth, leading to the death of susceptible weeds. The compound is absorbed through the leaves and translocated to the meristematic regions, where it disrupts normal cellular processes.
Comparación Con Compuestos Similares
2-(Ethoxymethoxy)ethyl (2,4-dichlorophenoxy)acetate is similar to other phenoxyacetic acid derivatives, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid ethyl ester: Another ester derivative with comparable applications.
2,4-Dichlorophenoxyacetic acid 2-ethylhexyl ester: Used in similar agricultural applications.
The uniqueness of this compound lies in its specific ester group, which can influence its solubility, absorption, and overall herbicidal efficacy.
Propiedades
Número CAS |
59577-68-3 |
|---|---|
Fórmula molecular |
C13H16Cl2O5 |
Peso molecular |
323.17 g/mol |
Nombre IUPAC |
2-(ethoxymethoxy)ethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C13H16Cl2O5/c1-2-17-9-18-5-6-19-13(16)8-20-12-4-3-10(14)7-11(12)15/h3-4,7H,2,5-6,8-9H2,1H3 |
Clave InChI |
CPTOQQUFGMQQSA-UHFFFAOYSA-N |
SMILES canónico |
CCOCOCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



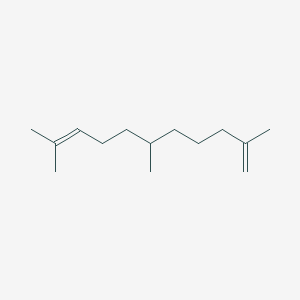
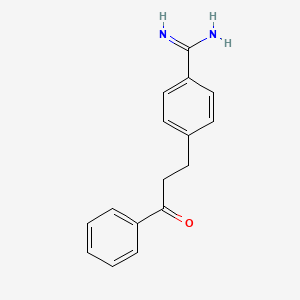
![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)

![1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14595913.png)

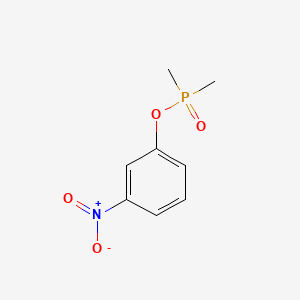
![2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14595943.png)
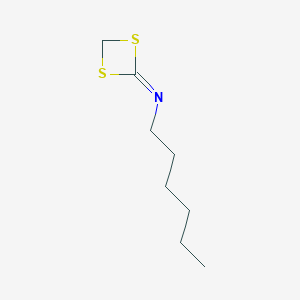

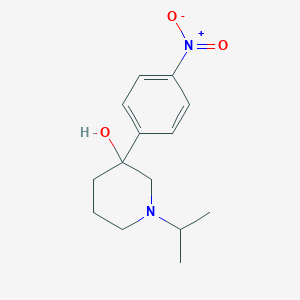
![3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595953.png)

